

Commercial Sources and Purity of Octanamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of **octanamide** (also known as caprylamide), a fatty acid amide with growing interest in pharmaceutical and material science research. This document details commercial suppliers, typical purity specifications, and methodologies for its synthesis, purification, and analysis. Furthermore, it explores the biological context of **octanamide** through its interaction with the fatty acid amide hydrolase (FAAH) signaling pathway.

Commercial Availability of Octanamide

Octanamide is readily available from a variety of chemical suppliers, catering to different research and development needs. The purity of commercially available **octanamide** can vary, with prices often reflecting the grade and quantity of the material. Below is a summary of representative commercial sources.

Table 1: Commercial Suppliers and Purity of **Octanamide**



Supplier	Product Name	Purity Specification	Available Quantities
TCI America	n-Octanamide	>98.0% (GC)	10g, 25g
Crysdot	Octanamide	97%	100g
American Custom Chemicals Corporation	N-OCTANAMIDE	95.00%	10g, 25g
AK Scientific	n-Octanamide	Not Specified	10g
Shanghai Nianxing Industrial Co., Ltd	Octanamide	98.0%	Inquire
Dayang Chem (Hangzhou) Co., Ltd.	Octanamide	98.0%	Inquire
CymitQuimica	n-Octanamide	Not Specified	1g, 5g, 10g
LookChem	Octanamide	98%	Inquire

Note: This table is not exhaustive and is intended to be representative of the market. Availability, purity, and quantities are subject to change. Researchers should consult individual suppliers for the most current information.

Synthesis and Purification of Octanamide

High-purity **octanamide** is crucial for reliable experimental results, particularly in drug development and biological studies. While commercially available, in-house synthesis and purification can provide greater control over quality.

Synthesis of Octanamide from Octanoyl Chloride and Ammonia

A common and efficient method for the synthesis of **octanamide** is the reaction of octanoyl chloride with ammonia. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol:



- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
 dropping funnel, and a gas inlet connected to a source of ammonia gas, dissolve octanoyl
 chloride (1 equivalent) in an anhydrous, inert solvent such as diethyl ether or
 dichloromethane. Cool the flask to 0-5°C using an ice bath.
- Ammonia Addition: Bubble ammonia gas through the stirred solution at a slow, steady rate.
 Alternatively, a solution of ammonia in an appropriate solvent can be added dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature below 10°C.
- Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography
 (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance
 of the starting octanoyl chloride.
- Work-up: Upon completion, the reaction mixture will contain precipitated ammonium chloride.
 Filter the mixture to remove the solid. Wash the filtrate with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude octanamide.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for effective purification.

Experimental Protocol:

- Solvent Selection: Test the solubility of the crude octanamide in various solvents to find a
 suitable recrystallization solvent. An ideal solvent will dissolve the octanamide sparingly at
 room temperature but will have high solubility at its boiling point. Ethanol or an ethanol/water
 mixture is often a good starting point.
- Dissolution: In an Erlenmeyer flask, add the crude octanamide and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until all the solid has dissolved.



- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of crystals.
- Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
- Drying: Dry the purified **octanamide** crystals under vacuum to remove any residual solvent.

Purity Analysis of Octanamide

The purity of the synthesized or purchased **octanamide** should be verified using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for both qualitative and quantitative analysis of volatile and semi-volatile compounds like **octanamide**.

Experimental Protocol: Quantitative Analysis by GC-MS

- Sample Preparation: Prepare a stock solution of the **octanamide** sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a known concentration. Prepare a series of calibration standards by diluting the stock solution. An internal standard can be added to both the samples and calibration standards for improved accuracy.
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Agilent Intuvo 9000 GC or similar.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
 - Oven Temperature Program:



■ Initial temperature: 100°C, hold for 2 minutes.

Ramp: 10°C/min to 250°C.

Hold: 5 minutes at 250°C.

• Injector Temperature: 250°C.

Injection Mode: Splitless.

Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.

• MS Transfer Line Temp: 280°C.

Ion Source Temp: 230°C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Full scan for qualitative identification and Selected Ion Monitoring (SIM)
 for quantitative analysis, using characteristic ions of octanamide.

Data Analysis:

- Identify the octanamide peak in the chromatogram based on its retention time and mass spectrum.
- Construct a calibration curve by plotting the peak area of the octanamide standards against their concentrations.
- Determine the concentration of octanamide in the sample by interpolating its peak area on the calibration curve.
- Calculate the purity of the sample as a percentage of the measured concentration relative to the expected concentration.

Biological Context: Octanamide and the Fatty Acid Amide Hydrolase (FAAH) Pathway



Fatty acid amides, including **octanamide**, are a class of endogenous signaling molecules. Their biological activity is often terminated by enzymatic hydrolysis. A key enzyme in this process is Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is an integral membrane enzyme that degrades a variety of fatty acid amides, including the endocannabinoid anandamide.[2] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects.[2][3] This makes FAAH a significant therapeutic target.[1][2] The interaction of **octanamide** with this pathway is of considerable research interest.

Below is a diagram illustrating the general workflow for the synthesis and purification of **octanamide**.

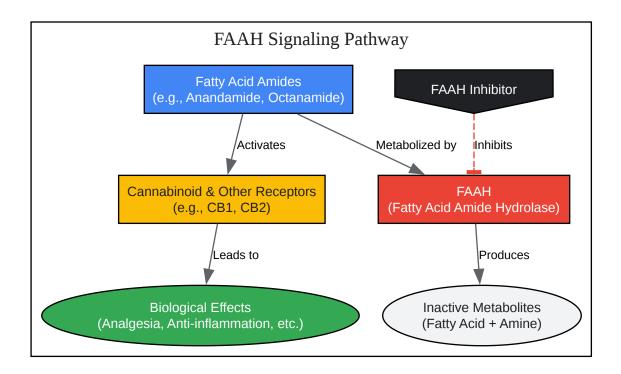


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Caption: Workflow for the synthesis and purification of **octanamide**.

The following diagram illustrates the role of FAAH in the metabolism of fatty acid amides and the effect of its inhibition.





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Caption: The role of FAAH in fatty acid amide metabolism.

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